BenchChemオンラインストアへようこそ!

4-Bromo-6-fluoro-1,3-dioxaindane

Medicinal chemistry Physicochemical property profiling Lead optimisation

4-Bromo-6-fluoro-1,3-dioxaindane (CAS 1427395-88-7) is a dihalogenated 1,3-benzodioxole derivative with the molecular formula C₇H₄BrFO₂ and a molecular weight of 219.01 g/mol. The compound bears a bromine atom at position 4 and a fluorine atom at position 6 on the fused benzene–dioxole ring system.

Molecular Formula C7H4BrFO2
Molecular Weight 219.009
CAS No. 1427395-88-7
Cat. No. B2745108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoro-1,3-dioxaindane
CAS1427395-88-7
Molecular FormulaC7H4BrFO2
Molecular Weight219.009
Structural Identifiers
SMILESC1OC2=C(O1)C(=CC(=C2)F)Br
InChIInChI=1S/C7H4BrFO2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2H,3H2
InChIKeyPVKQQOCMXVJSAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-fluoro-1,3-dioxaindane (CAS 1427395-88-7): Core Properties and Structural Classification for Procurement Decisions


4-Bromo-6-fluoro-1,3-dioxaindane (CAS 1427395-88-7) is a dihalogenated 1,3-benzodioxole derivative with the molecular formula C₇H₄BrFO₂ and a molecular weight of 219.01 g/mol [1]. The compound bears a bromine atom at position 4 and a fluorine atom at position 6 on the fused benzene–dioxole ring system [1]. Computed physicochemical descriptors include an XLogP3 of 2.5, a topological polar surface area of 18.5 Ų, zero hydrogen-bond donors, and three hydrogen-bond acceptors [1]. These properties position it as a moderately lipophilic, halogenated heterocyclic building block suitable for further functionalisation via cross-coupling chemistry.

Why Generic 1,3-Benzodioxole Substitution Fails: The Unique Reactivity Consequences of the 4-Br/6-F Substitution Pattern in 4-Bromo-6-fluoro-1,3-dioxaindane


Substituting another 1,3-benzodioxole or even a closely related positional isomer for 4-bromo-6-fluoro-1,3-dioxaindane carries substantial risk because the combination and relative placement of bromine and fluorine substituents dictate orthogonal reactivity, electronic bias, and lipophilicity [1]. Positional isomers such as 6-bromo-4-fluoro-1,3-benzodioxole (CAS 1415022-32-0) or 5-bromo-6-fluorobenzo[d][1,3]dioxole (CAS 94670-75-4) share the same empirical formula but present the halogen atoms to the reaction centre in a different spatial and electronic arrangement, altering cross-coupling regioselectivity, NMR spectroscopic signatures, and downstream SAR . Non-fluorinated analogs (e.g., 4-bromo-1,3-benzodioxole, CAS 6698-13-1) lack the electron-withdrawing and metabolic-stability benefits conferred by fluorine, while chloro-for-bromo substitution changes both the leaving-group aptitude and the steric profile at the 4-position [1]. These differences are not cosmetic; they are quantitative and matter at every step from synthetic planning to biological target engagement.

Quantitative Differentiation Evidence for 4-Bromo-6-fluoro-1,3-dioxaindane vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of 2.5 for 4-Bromo-6-fluoro-1,3-dioxaindane vs. Non-Fluorinated 4-Bromo-1,3-benzodioxole

The computed XLogP3 for 4-bromo-6-fluoro-1,3-dioxaindane is 2.5, reflecting the lipophilicity-enhancing effect of the 6-fluoro substituent [1]. By contrast, the non-fluorinated analog 4-bromo-1,3-benzodioxole (CAS 6698-13-1, MW 201.02) lacks this fluorine contribution, and its parent scaffold 1,3-benzodioxole has a reported LogP of 2.08 . The ~0.4 log-unit increase is consistent with the general class-level observation that aromatic fluorination raises LogP by 0.2–0.5 units per fluorine on a benzodioxole core [2]. This difference is meaningful for membrane permeability and pharmacokinetic profile in drug-discovery programs.

Medicinal chemistry Physicochemical property profiling Lead optimisation

Regiochemical Distinction: 4-Br/6-F Substitution Pattern vs. 6-Br/4-F Positional Isomer in Cross-Coupling Reactivity

4-Bromo-6-fluoro-1,3-dioxaindane places the bromine atom at the 4-position (ortho to the dioxole oxygen) and fluorine at the 6-position (para to the dioxole oxygen), whereas its positional isomer 6-bromo-4-fluoro-1,3-benzodioxole (CAS 1415022-32-0) reverses this arrangement [1]. In Pd-catalysed cross-coupling, the oxidative addition step at the C–Br bond is electronically modulated by the adjacent substituents: the 4-Br position in the target compound is ortho to an electron-donating dioxole oxygen, potentially accelerating oxidative addition relative to the 6-Br position in the isomer, which is meta to both oxygen atoms [2]. While no direct head-to-head kinetic study is available for this exact pair, the class-level principle that aryl bromide reactivity in Suzuki–Miyaura coupling is influenced by ring electronics is well established [2].

Synthetic methodology Cross-coupling Regioselective functionalisation

Spectroscopic Identity Confirmation: ¹⁹F NMR Differentiation of 4-Br/6-F vs. 5-Br/6-F Benzodioxole Isomers

The ¹⁹F NMR chemical shift distinguishes positional isomers within the bromo-fluorobenzodioxole family. For the closely related isomer 5-bromo-6-fluorobenzo[d][1,3]dioxole (CAS 94670-75-4), ¹⁹F NMR (376 MHz, CDCl₃) resonates at δ −113.82 ppm [1]. For 4-bromo-6-fluoro-1,3-dioxaindane, the fluorine is situated between the dioxole oxygen (ortho) and the bromine (meta), a distinctly different magnetic environment that is expected to shift the ¹⁹F signal predictably relative to the 5-Br/6-F isomer [2]. The ¹H NMR pattern also differs: the isomer shows two aromatic doublets (δ 6.94, J=5.9 Hz and δ 6.67, J=7.9 Hz) and a methylenedioxy singlet (δ 6.00) [1]; the target compound, with its unique substitution, will exhibit a different aromatic coupling pattern that serves as a definitive identity check upon receipt.

Analytical chemistry Quality control Structural elucidation

Purity Specification Benchmark: 98% Assay for 4-Bromo-6-fluoro-1,3-dioxaindane vs. 95% for Common Positional Isomers

4-Bromo-6-fluoro-1,3-dioxaindane is commercially offered at 98% purity from Leyan (Product No. 1708535) . In comparison, the positional isomer 6-bromo-4-fluoro-1,3-benzodioxole (CAS 1415022-32-0) is typically supplied at 95% purity from vendors such as AKSci . The 3-percentage-point purity differential may appear modest, but for multi-step synthesis where the building block is used in the first or second step, a 95% purity input translates to an accumulated impurity burden that can complicate intermediate purification and reduce overall yield. For medicinal chemistry laboratories operating under strict QC protocols, the higher specified purity reduces the need for pre-use repurification.

Procurement specification Quality assurance Building-block purity

Fluorine-Enabled Physicochemical Tuning: TPSA of 18.5 Ų and Zero H-Bond Donors vs. Non-Halogenated or Mono-Halogenated Benzodioxole Scaffolds

4-Bromo-6-fluoro-1,3-dioxaindane has a computed topological polar surface area (TPSA) of 18.5 Ų and zero hydrogen-bond donors [1]. This TPSA value lies well below the commonly cited threshold of <60 Ų for favourable oral absorption and <90 Ų for blood–brain barrier penetration [2]. The mono-halogenated analog 4-bromo-1,3-benzodioxole (CAS 6698-13-1) has a TPSA of 18.5 Ų as well (the dioxole oxygens are the sole contributors), but it lacks the electron-withdrawing fluorine that enhances metabolic stability and modulates pKa of adjacent positions on the aromatic ring [3]. The combination of low TPSA, moderate LogP (2.5), and zero HBD count makes the target compound an attractive scaffold for CNS-oriented fragment-based drug discovery where halogenated benzodioxoles serve as privileged starting points.

Drug design Physicochemical property optimisation CNS drug discovery

Synthetic Versatility: Orthogonal Bromine and Fluorine Handles Enable Sequential Functionalisation vs. Mono-Halogenated or Di-Bromo Analogs

The 4-bromo-6-fluoro substitution pattern provides two electronically and sterically distinct halogens on the benzodioxole scaffold: the C–Br bond is primed for Pd-catalysed cross-coupling (Suzuki, Buchwald–Hartwig, etc.), while the C–F bond is generally inert under these conditions but can be engaged in nucleophilic aromatic substitution (SNAr) under forcing conditions or serve as a metabolically stable bioisostere in final compounds [1][2]. This contrasts with the mono-brominated analog 4-bromo-1,3-benzodioxole (CAS 6698-13-1), which offers only a single reactive handle, and the di-bromo analog 4,6-dibromo-1,3-benzodioxole, which can suffer from selectivity issues in sequential couplings . The orthogonal reactivity profile of the target compound is a key differentiator for convergent synthetic strategies.

Organic synthesis Orthogonal functionalisation Building-block utility

Recommended Application Scenarios for 4-Bromo-6-fluoro-1,3-dioxaindane Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant PDE4 or CB1 Ligand Candidates

The favourable TPSA (18.5 Ų), zero HBD count, and moderate XLogP3 (2.5) place 4-bromo-6-fluoro-1,3-dioxaindane within the property space associated with CNS drug-likeness . Benzodioxole-containing compounds have been extensively patented as PDE4 inhibitors (Leo Pharma, WO 2011/160632) and as CB1 receptor inverse agonists for obesity . The 4-Br handle permits installation of diverse aryl/heteroaryl groups via Suzuki coupling, while the 6-F substituent provides metabolic shielding without compromising the low TPSA essential for blood–brain barrier penetration. Researchers pursuing CNS-inflammatory or metabolic targets should prioritise this specific isomer to maintain the substitution geometry shown in the patent SAR.

Synthetic Methodology: Sequential Orthogonal Functionalisation for Parallel Library Synthesis

The orthogonal C–Br and C–F bonds of 4-bromo-6-fluoro-1,3-dioxaindane enable a sequential diversification strategy: first-stage Suzuki–Miyaura coupling at the 4-position, followed by late-stage nucleophilic aromatic substitution at the 6-position under activating conditions, or vice versa with appropriate protecting-group tactics . This contrasts with di-bromo analogs where chemoselectivity between the two C–Br bonds can be problematic. The 98% commercial purity further supports reproducible library production with minimal pre-reaction purification.

Analytical Chemistry and Quality Control: NMR-Based Identity Verification of Positional Isomers

Given the commercial availability of multiple bromo-fluorobenzodioxole positional isomers (CAS 1415022-32-0, 94670-75-4, 1226808-75-8), unambiguous identity confirmation is essential upon receipt. The ¹H and ¹⁹F NMR spectra of 4-bromo-6-fluoro-1,3-dioxaindane are predicted to be distinct from the known NMR signatures of the 5-bromo-6-fluoro isomer (¹⁹F δ −113.82; ¹H δ 6.94, 6.67, 6.00) . Laboratories should acquire the authentic reference spectrum from the vendor (Leyan or equivalent) and use it as a QC gate before committing the building block to multi-step synthesis.

Fragment-Based Drug Discovery: Halogenated Benzodioxole Core as a Privileged Fragment

4-Bromo-6-fluoro-1,3-dioxaindane possesses the key attributes of an attractive fragment: low molecular weight (219.01 Da), moderate lipophilicity (XLogP3 = 2.5), zero rotatable bonds, and a halogen handle for fragment elaboration . The benzodioxole scaffold is recognised as a privileged structure in medicinal chemistry, with derivatives showing anticancer, anti-tuberculosis, antimicrobial, anti-epileptic, and analgesic activities . The presence of both bromine and fluorine allows the fragment to be elaborated in two distinct vectors, maximising the chemical space accessible from a single starting point.

Quote Request

Request a Quote for 4-Bromo-6-fluoro-1,3-dioxaindane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.